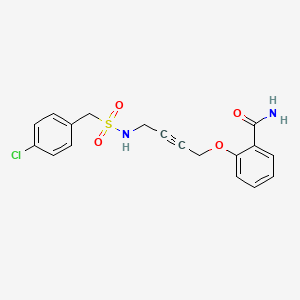

2-((4-((4-Chlorophenyl)methylsulfonamido)but-2-yn-1-yl)oxy)benzamide

Description

Properties

IUPAC Name |

2-[4-[(4-chlorophenyl)methylsulfonylamino]but-2-ynoxy]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O4S/c19-15-9-7-14(8-10-15)13-26(23,24)21-11-3-4-12-25-17-6-2-1-5-16(17)18(20)22/h1-2,5-10,21H,11-13H2,(H2,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJWVZGQUUGNRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)OCC#CCNS(=O)(=O)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((4-Chlorophenyl)methylsulfonamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Chlorophenyl Intermediate: This involves the reaction of chlorobenzene with appropriate sulfonating agents to introduce the sulfonamido group.

Alkyne Formation:

Final Coupling: The final step involves coupling the intermediate with benzamide under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-((4-Chlorophenyl)methylsulfonamido)but-2-yn-1-yl)oxy)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamido group to amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted chlorophenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including those similar to 2-((4-((4-Chlorophenyl)methylsulfonamido)but-2-yn-1-yl)oxy)benzamide, in cancer therapy. For instance, compounds with similar structures have been shown to exhibit cytotoxic effects against various human cancer cell lines such as colon, breast, and cervical cancers .

Case Study: Cytotoxicity Evaluation

A study evaluated the anticancer activity of sulfonamide derivatives against HCT116 colorectal carcinoma cells. The results indicated that certain derivatives demonstrated significant cytotoxicity with IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU). This suggests that the compound may possess similar or enhanced anticancer properties .

Antimicrobial Properties

The antimicrobial potential of sulfonamide compounds has also been extensively studied. The structural characteristics of this compound suggest it may exhibit broad-spectrum antimicrobial activity.

Case Study: Antimicrobial Screening

In a comparative study, various sulfonamide derivatives were tested against Gram-positive and Gram-negative bacterial strains as well as fungal pathogens. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics such as penicillin and ciprofloxacin . This positions the compound as a potential candidate for further development in antimicrobial therapies.

Targeting Biological Pathways

The mechanism underlying the anticancer activity of compounds like this compound often involves the inhibition of key proteins involved in cell proliferation and survival. For example, targeting anti-apoptotic proteins such as Mcl-1 has been identified as a promising strategy in cancer therapy .

Inhibition of Enzymatic Activity

Sulfonamides are known to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis. This inhibition leads to impaired DNA synthesis in rapidly dividing cells, making it an effective strategy against cancerous cells .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-((4-((4-Chlorophenyl)methylsulfonamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets and pathways. The sulfonamido group is known to interact with enzymes and proteins, potentially inhibiting their activity. The alkyne and benzamide moieties may also contribute to its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 2-((4-((4-Chlorophenyl)methylsulfonamido)but-2-yn-1-yl)oxy)benzamide, we analyze its structural and functional analogs. Below is a comparative analysis with N'-(4-fluorophenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide (BG13937, CAS: 946200-75-5, molecular formula: C₁₈H₂₀FN₃O₂S), a compound sharing comparable molecular weight and heteroatom diversity but differing in key substituents .

Table 1: Structural and Functional Comparison

| Parameter | This compound | N'-(4-fluorophenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide |

|---|---|---|

| Molecular Formula | C₁₈H₁₇ClN₂O₄S | C₁₈H₂₀FN₃O₂S |

| Molecular Weight | 392.8566 g/mol | 369.43 g/mol |

| Key Functional Groups | Benzamide, sulfonamide, alkyne, 4-chlorophenyl | Ethanediamide, pyrrolidine, thiophene, 4-fluorophenyl |

| Aromatic Systems | Benzamide + chlorophenyl | Thiophene + fluorophenyl |

| Potential Applications | Enzyme inhibition, antimicrobial agents (sulfonamide class) | CNS modulation (pyrrolidine/thiophene motifs), protease inhibition |

Key Observations:

Halogen Influence : The 4-chlorophenyl group in BG13936 may enhance lipophilicity and metabolic stability compared to the 4-fluorophenyl group in BG13932. Chlorine’s larger atomic size and electronegativity could strengthen hydrophobic interactions in target binding .

This may affect binding kinetics or selectivity.

Heterocyclic Diversity : BG13937’s thiophene and pyrrolidine groups are associated with blood-brain barrier penetration and neuromodulatory activity, whereas BG13936’s benzamide-sulfonamide architecture aligns with protease or kinase targeting.

Solubility and Bioavailability : The sulfonamide in BG13936 may improve aqueous solubility relative to BG13937’s ethanediamide group, though this requires experimental validation.

Biological Activity

2-((4-((4-Chlorophenyl)methylsulfonamido)but-2-yn-1-yl)oxy)benzamide, identified by its CAS number 1448031-19-3, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, including antibacterial effects, enzyme inhibition, and its implications in cancer therapy.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 392.9 g/mol. The structure features a sulfonamide group, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1448031-19-3 |

| Molecular Formula | C₁₈H₁₇ClN₂O₄S |

| Molecular Weight | 392.9 g/mol |

Antibacterial Activity

Research has indicated that compounds containing sulfonamide groups exhibit notable antibacterial properties. For instance, studies have shown that similar compounds demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action typically involves inhibition of bacterial enzyme systems critical for cell wall synthesis.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Specifically, sulfonamides are known to inhibit enzymes such as acetylcholinesterase (AChE) and urease. In a study evaluating related compounds, several demonstrated strong inhibitory activity against urease with IC50 values significantly lower than standard inhibitors . This suggests that this compound may also exhibit similar enzyme-inhibitory effects.

Cancer Therapy Potential

The compound's interaction with Mcl-1, an antiapoptotic protein implicated in cancer cell survival, has been explored. Structure-based design studies indicate that derivatives of this compound can effectively bind to Mcl-1, potentially leading to apoptosis in cancer cells . This opens avenues for further research into its use as a therapeutic agent in oncology.

Case Studies and Research Findings

- Antibacterial Screening : In a comparative study, several derivatives were synthesized and tested for antibacterial activity. The results indicated that compounds similar to this compound exhibited varying degrees of efficacy against both Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition : A study on urease inhibitors highlighted the effectiveness of sulfonamide derivatives, with several compounds achieving IC50 values in the low micromolar range . This suggests potential for therapeutic applications in conditions such as kidney stones and peptic ulcers.

- Cancer Cell Interaction : Research on the binding affinity of related compounds to Mcl-1 demonstrated significant interactions that could lead to therapeutic applications in targeting cancer cells resistant to conventional therapies .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-((4-((4-Chlorophenyl)methylsulfonamido)but-2-yn-1-yl)oxy)benzamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzamide core. Key steps include:

- Sulfonamide Coupling : Reacting 4-chlorophenylmethylsulfonyl chloride with a but-2-yn-1-amine intermediate under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .

- Oxybenzamide Formation : Etherification via nucleophilic substitution using a phenoxide ion generated from 2-hydroxybenzamide and a strong base (e.g., NaH) .

- Optimization Strategies : Yield improvements can be achieved by:

- Using dry solvents and inert atmospheres to prevent hydrolysis.

- Adjusting stoichiometric ratios (e.g., 1.2 equivalents of sulfonyl chloride to amine).

- Monitoring reaction progress via TLC or HPLC to minimize side products.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer : Essential techniques include:

- NMR : H and C NMR to confirm sulfonamide and alkyne connectivity. Discrepancies in peak assignments (e.g., overlapping aromatic signals) can be resolved using 2D techniques like COSY or HSQC .

- IR Spectroscopy : To validate sulfonamide (S=O stretching at ~1350 cm) and amide (C=O at ~1650 cm) groups .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation. Contradictions between calculated and observed values may indicate impurities; repurification via column chromatography (e.g., silica gel, hexane/EtOAc gradient) is recommended .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer : Initial screens should prioritize:

- Enzyme Inhibition Assays : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using fluorometric or calorimetric methods .

- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .

- Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s sulfonamide moiety?

- Methodological Answer : SAR studies should involve:

- Analog Synthesis : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess electronic effects on bioactivity .

- Biological Profiling : Compare IC values across analogs in enzyme inhibition assays. For example, trifluoromethyl substitution may enhance lipophilicity and target binding .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like BCL-2 .

Q. What experimental approaches can elucidate the compound’s mechanism of action when conflicting biological data arise?

- Methodological Answer : Resolve contradictions via:

- Target Deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .

- Pathway Analysis : RNA-seq or proteomics to map differentially expressed genes/proteins in treated vs. untreated cells .

- Knockout Models : CRISPR/Cas9-mediated gene knockout of putative targets (e.g., BCL-2) to confirm functional relevance .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer : Apply:

- ADMET Prediction : Tools like SwissADME to optimize logP (ideally 2–3) and polar surface area (<140 Å) for oral bioavailability .

- Metabolic Stability : CYP450 inhibition assays paired with in silico metabolite prediction (e.g., GLORYx) to identify vulnerable sites for structural modification .

- Free Energy Calculations : Molecular dynamics simulations (e.g., GROMACS) to assess binding affinity changes upon substituting the alkyne linker with a cyclopropane group .

Q. What strategies are effective in resolving synthetic challenges, such as low yields in the alkyne coupling step?

- Methodological Answer : Address challenges via:

- Catalyst Screening : Test Cu(I)/Pd(0) catalysts (e.g., CuI/Pd(PPh)) for Sonogashira-type couplings .

- Solvent Optimization : Use DMF or THF to stabilize intermediates; additives like DMAP may reduce side reactions .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yield .

Data Analysis and Interpretation

Q. How should researchers analyze discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma half-life, C, and bioavailability in rodent models to identify absorption/metabolism issues .

- Tissue Distribution Studies : Radiolabel the compound (e.g., C) to assess accumulation in target organs .

- Metabolite Identification : LC-HRMS to detect inactive or toxic metabolites that explain reduced in vivo activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.